Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate
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Overview
Description
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate is a chemical compound with the molecular formula C12H11ClFNO3 It is known for its unique structure, which includes a chlorobenzyl group, a fluoroacetyl group, and an acrylate moiety
Preparation Methods
The synthesis of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-fluoroacetylacrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorobenzyl or fluoroacetyl groups can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can be compared with other similar compounds, such as:
- Methyl 3-[(4-bromobenzyl)amino]-2-(2-fluoroacetyl)acrylate
- Methyl 3-[(4-methylbenzyl)amino]-2-(2-fluoroacetyl)acrylate
These compounds share similar structural features but differ in the substituents on the benzyl group
Biological Activity
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₁₃ClFNO₃, with a molecular weight of 285.7 g/mol. The structure features a methyl ester group, an amino group, and a fluorinated acetyl moiety, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : The presence of the chlorobenzyl group enhances the compound's ability to disrupt microbial membranes, suggesting potential as an antimicrobial agent.
- Cytotoxic Effects : In vitro studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction.
Biological Activity Data Table
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Significant inhibition of HDACs | |
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Research Findings
Recent literature highlights the compound's potential as a lead candidate for drug development due to its multifaceted biological activities. For instance, a review noted that derivatives of similar structures have shown promise in targeting specific pathways involved in cancer progression and microbial resistance mechanisms .
Properties
Molecular Formula |
C13H13ClFNO3 |
---|---|
Molecular Weight |
285.70 g/mol |
IUPAC Name |
methyl (E)-2-[(4-chlorophenyl)methyliminomethyl]-4-fluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H13ClFNO3/c1-19-13(18)11(12(17)6-15)8-16-7-9-2-4-10(14)5-3-9/h2-5,8,17H,6-7H2,1H3/b12-11+,16-8? |
InChI Key |
MMCZVBWGIZLWFF-BHOQGQNHSA-N |
Isomeric SMILES |
COC(=O)/C(=C(\CF)/O)/C=NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
COC(=O)C(=C(CF)O)C=NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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